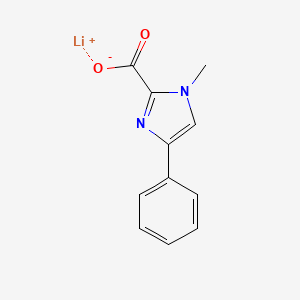

lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

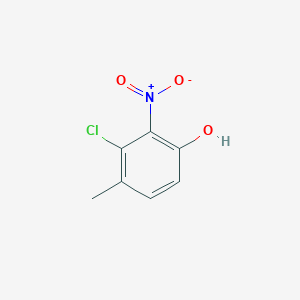

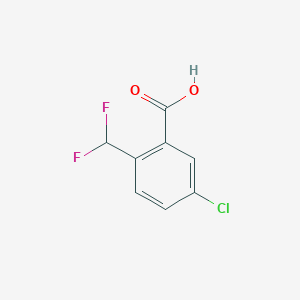

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate is a compound with the CAS Number: 1909309-38-1 . It has a molecular weight of 208.15 . The IUPAC name for this compound is lithium 1-methyl-4-phenyl-1H-imidazole-2-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 . This code provides a specific representation of the molecular structure.Wissenschaftliche Forschungsanwendungen

Electrolyte Systems for Rechargeable Batteries

The potential use of ionic liquids, including 1-methyl-4-phenyl-1H-imidazole-2-carboxylate derivatives, as electrolyte systems in rechargeable lithium batteries has been explored. Such ionic liquids demonstrate a wide electrochemical window and compatibility with lithium metal anodes, offering promising avenues for high-voltage battery systems. The solvation structure of lithium ions in these ionic liquids has been studied, showing that lithium ions may be coordinated through oxygen atoms of bidentate anions, influencing the electrolyte's performance and stability (Borgel et al., 2009) (Umebayashi et al., 2007).

Room Temperature Molten Salts as Electrolytes

Research has indicated that room temperature molten salts, including those based on 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, can serve as effective electrolytes in lithium batteries. These molten salts exhibit favorable properties such as thermal stability, viscosity, conductivity, and electrochemical characteristics, contributing to enhanced battery performance (Garcia et al., 2004).

Ionic Liquids in Bioactive Scaffolds

Lithium ions, including those derived from 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, have been investigated for their role in bioactive scaffolds, particularly in enhancing the cementogenic differentiation of cells. The presence of lithium ions in scaffolds can activate signaling pathways that stimulate cell differentiation and proliferation, suggesting potential applications in tissue engineering and regenerative medicine (Han et al., 2012).

Ionic Liquid Electrolytes for Lithium Batteries

The synthesis and evaluation of 1-methyl-3-alkoxyalkyl and 1-methyl-3-fluoroalkyl imidazolium-based ionic liquids, including those related to 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, have been conducted for their use as electrolytes in lithium batteries. These studies have focused on their electrochemical and thermal stabilities, as well as their cytotoxicities, to assess their suitability and safety for battery applications (Madria et al., 2013).

Lithium Ion Extraction from Salt Lake Brine

Research has been conducted on the extraction of lithium ions from salt lake brine using ionic liquids, including derivatives of 1-methyl-4-phenyl-1H-imidazole-2-carboxylate. This work highlights the potential of ionic liquids in improving the efficiency and sustainability of lithium extraction processes, which is critical given lithium's importance in energy storage and other applications (Wang et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

lithium;1-methyl-4-phenylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVSRPFMMDOWIA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=C(N=C1C(=O)[O-])C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909309-38-1 |

Source

|

| Record name | lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,10-Dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B2444592.png)

![2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2444595.png)

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)